5-alpha-Dihydrotestosterone glucuronide

Description

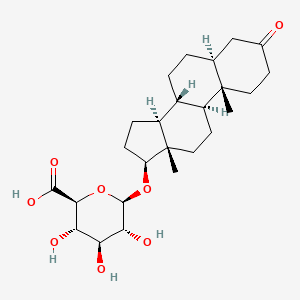

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12,14-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQMBSSRTBUNDV-CPKOJWPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801305053 |

Source

|

| Record name | Dihydrotestosterone glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 5-alpha-Dihydrotestosterone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

42037-24-1 |

Source

|

| Record name | Dihydrotestosterone glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42037-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrotestosterone glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5.ALPHA.-DIHYDROTESTOSTERONE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VVB2958E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-alpha-Dihydrotestosterone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Pathway of 5-alpha-Dihydrotestosterone Glucuronide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5α-dihydrotestosterone (DHT) is the most potent endogenous androgen, playing a critical role in the development and function of androgen-sensitive tissues such as the prostate and skin.[1] The regulation of its intracellular concentration is paramount for maintaining tissue homeostasis. The metabolic inactivation and subsequent elimination of DHT is primarily achieved through a multi-step pathway involving reduction and conjugation. Glucuronidation, the covalent attachment of glucuronic acid, represents the terminal and irreversible step in this process, converting lipophilic and active androgens into water-soluble, inactive metabolites that can be readily excreted.[1][2] The resulting metabolites, particularly 5α-androstane-3α,17β-diol glucuronide (3α-diol G), serve as crucial systemic biomarkers for assessing peripheral 5α-reductase activity and overall androgen metabolism.[3] This guide details the enzymatic cascade, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the metabolic pathway of DHT and its glucuronidated conjugates.

The Metabolic Cascade: From DHT to Glucuronide Conjugates

The metabolic pathway of DHT glucuronide is a sequential process involving several key enzymatic reactions that primarily occur in the liver, but also in extrahepatic tissues like the prostate, skin, and intestines.[1][4][5]

Formation of 5α-Dihydrotestosterone (DHT)

The precursor to DHT is testosterone, which is converted in target tissues by the action of 5α-reductase isoenzymes (SRD5A1, SRD5A2, and SRD5A3).[6][7] This conversion is a critical activation step, as DHT binds to the androgen receptor with significantly higher affinity and stability than testosterone.[8]

Reductive Metabolism of DHT

To terminate its potent androgenic signal, DHT is further metabolized. The primary inactivating reactions are catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD). These enzymes reduce the 3-keto group of DHT to a hydroxyl group, forming 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol), respectively.[1][4] While these reactions are reversible, the overall pathway strongly favors the reduction of DHT, particularly by 3α-HSD in the liver.[4]

Glucuronidation: The Final Inactivation Step

Glucuronidation is the major conjugation pathway for the elimination of DHT and its metabolites.[1] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the steroid.[5] For DHT and its reduced metabolites, the key enzymes belong to the UGT2B subfamily, specifically UGT2B15 and UGT2B17.[3][9]

-

UGT2B15 and UGT2B17 are highly expressed in the liver and prostate and are responsible for conjugating the hydroxyl groups of androgens.[3][9]

-

DHT can be directly glucuronidated at the 17β-hydroxyl position to form dihydrotestosterone glucuronide (DHT-G).

-

More significantly, the primary pathway involves the glucuronidation of 3α-diol, which can be conjugated at either the 3α- or 17β-hydroxyl position, with the resulting 3α-diol glucuronide (3α-diol G) being a major circulating androgen metabolite.[10][11]

This conjugation dramatically increases the water solubility of the steroids, facilitating their transport out of the cell and subsequent elimination from the body via urine and bile.[2][12]

Quantitative Data on DHT Metabolism

The efficiency of the DHT metabolic pathway is determined by the kinetic properties of the involved enzymes and the resulting concentrations of circulating metabolites.

Enzyme Kinetics

The activities of the key reductive enzymes in human liver microsomes have been characterized, highlighting the preference for DHT reduction over the reverse oxidative reaction.

Table 1: Kinetic Properties of DHT-Metabolizing Dehydrogenases in Human Liver Microsomes

| Enzyme | Substrate | Reaction | Km (μmol/L) | Vmax (nmol/min·mg) |

|---|---|---|---|---|

| 3α-HSD | DHT | Reduction | 1.1 | 18.2 |

| 3α-DIOL | Oxidation | 2.5 | 8.8 | |

| 3β-HSD | DHT | Reduction | 0.9 | 6.7 |

| 3β-DIOL | Oxidation | 3.5 | 2.2 |

Data sourced from a study on DHT metabolism in human liver, which indicates that the rate of DHT reduction by 3α-HSD is approximately two times higher than the rate of 3α-diol oxidation.[4]

Circulating Levels and Protein Binding

Circulating levels of DHT are tightly controlled. The majority is bound to transport proteins, and its metabolites are often present in higher concentrations than DHT itself.

Table 2: Circulating DHT Reference Data in Adult Men

| Parameter | Value | Details |

|---|---|---|

| Total Serum DHT | 14 to 77 ng/dL (0.47 to 2.65 nmol/L) | Healthy adult men (18-59 years), measured by LC-MS/MS.[1] |

| Protein Binding | ||

| ~0.88% | Free (unbound).[13] | |

| ~49.7% | Bound to SHBG (Sex Hormone-Binding Globulin).[13] | |

| ~39.2% | Bound to Albumin.[13] |

| Conversion Ratio | CRDHT→3αdiolG is ~10x higher than CRT→3αdiolG | Demonstrates that DHT is the primary precursor to circulating 3α-diol G.[11][14] |

Experimental Protocols

The study of DHT metabolism relies on precise and sensitive analytical techniques to measure enzyme activity and quantify steroid concentrations.

Protocol: Quantification of Androgen Glucuronides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying steroid hormones and their metabolites in biological matrices.[15][16]

Objective: To measure the concentration of DHT-G or 3α-diol G in human plasma.

Methodology:

-

Sample Preparation (Protein Precipitation & Extraction):

-

To a 200 µL aliquot of human plasma, add 20 µL of an internal standard solution (containing stable isotope-labeled versions of the analytes, e.g., DHT-D3).[17]

-

Add 300 µL of a protein precipitation solution (e.g., Zinc Sulfate in Methanol) to denature and precipitate plasma proteins.[17]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[18]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Liquid Chromatography (LC):

-

Inject a small volume (e.g., 15-25 µL) of the extracted sample onto a reverse-phase C8 or C18 column.[17][18]

-

Use a gradient elution with a mobile phase consisting of water with a formic acid additive (Mobile Phase A) and an organic solvent like methanol (Mobile Phase B) to separate the analytes from other matrix components.[18]

-

-

Mass Spectrometry (MS/MS):

-

The column eluent is directed into a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[18]

-

Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for each analyte and its corresponding internal standard. This provides high selectivity and sensitivity.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of the androgen glucuronides in the unknown samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

Protocol: In Vitro Glucuronidation Assay

This assay measures the ability of a biological sample (e.g., liver microsomes) to catalyze the formation of glucuronide conjugates.[10]

Objective: To determine the DHT glucuronidation activity of a given enzyme source.

Methodology:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a final reaction volume of 100 µL containing:

-

Glucuronidation assay buffer (e.g., Tris-HCl with MgCl₂).

-

40-50 µg of tissue homogenate or microsomal protein.

-

DHT substrate (e.g., 100 µM final concentration for screening, or varying concentrations for kinetics).

-

UDP-glucuronic acid (UDPGA) cofactor.

-

-

-

Incubation:

-

Initiate the reaction by adding the UDPGA cofactor.

-

Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding 100 µL of ice-cold methanol containing an antioxidant like butylated hydroxytoluene (BHT) to precipitate the proteins and halt enzymatic activity.[10]

-

-

Sample Processing & Analysis:

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the formation of DHT-G using LC-MS/MS as described in Protocol 4.1.

-

Biomarker Significance

The measurement of DHT glucuronides provides a valuable, non-invasive window into peripheral androgen activity. Because most DHT is produced and metabolized within target tissues without entering circulation, serum DHT levels may not fully reflect intracrine androgen action.[1][15] However, the water-soluble glucuronide metabolites are readily released into the bloodstream. Therefore, plasma levels of 3α-diol G are considered a reliable indirect marker of total body 5α-reductase activity and the overall rate of DHT production and metabolism.[3]

References

- 1. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 5-alpha-Dihydrotestosterone glucuronide (HMDB0006203) [hmdb.ca]

- 3. This compound | 42037-24-1 | Benchchem [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Glucuronidation - Wikipedia [en.wikipedia.org]

- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 7. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Loss of dihydrotestosterone-inactivation activity promotes prostate cancer castration resistance detectable by functional imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Androgen Glucuronidation in Mice: When, Where, and How - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Major glucuronide metabolites of testosterone are primarily transported by MRP2 and MRP3 in human liver, intestine and kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dihydrotestosterone - Wikipedia [en.wikipedia.org]

- 14. Origin of plasma androstanediol glucuronide in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Androgen glucuronides, instead of testosterone, as the new markers of androgenic activity in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. waters.com [waters.com]

- 18. medpace.com [medpace.com]

The Linchpin of Androgen Metabolism: A Technical Guide to the Role of 5-Alpha-Reductase in ADT-G Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstanediol Glucuronide (ADT-G) is a critical downstream metabolite of androgen metabolism and is widely regarded as a key biomarker of peripheral androgen action. The synthesis of ADT-G is intrinsically linked to the activity of the 5-alpha-reductase (5α-R) enzyme family, which catalyzes the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). This technical guide provides an in-depth exploration of the pivotal role of 5α-reductase in the ADT-G synthesis pathway. It details the functions of 5α-reductase isozymes, presents quantitative data on their kinetics and the impact of inhibitors, outlines experimental protocols for their study, and visualizes the intricate signaling and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in drug development investigating androgen-dependent pathologies and therapies.

Introduction

The metabolic pathway of androgens is a complex cascade of enzymatic conversions that regulate a wide array of physiological processes. A crucial branch of this pathway is the 5α-reduction of testosterone, which leads to the formation of dihydrotestosterone (DHT), a ligand with a higher affinity for the androgen receptor. The subsequent metabolism of DHT culminates in the production of Androstanediol Glucuronide (ADT-G), a water-soluble conjugate that is readily excreted. The levels of ADT-G in circulation are considered a reliable indicator of peripheral androgen metabolism and the activity of 5α-reductase enzymes.[1][2] Understanding the nuances of this pathway is paramount for research into conditions such as benign prostatic hyperplasia (BPH), prostate cancer, and androgenic alopecia, as well as for the development of targeted therapeutics like 5α-reductase inhibitors.

The 5-Alpha-Reductase Enzyme Family

There are three known isozymes of 5α-reductase, each encoded by a distinct gene (SRD5A1, SRD5A2, and SRD5A3) and exhibiting unique tissue distribution and kinetic properties.[3]

-

SRD5A1 (Type 1): Predominantly found in the skin (sebaceous glands), scalp, and liver.[4][5] It is expressed from puberty onwards.[5]

-

SRD5A2 (Type 2): The primary isozyme in male reproductive tissues, including the prostate, seminal vesicles, and epididymis, as well as fetal genital skin.[4][5] Mutations in the SRD5A2 gene are responsible for 5α-reductase 2 deficiency, a condition characterized by male pseudohermaphroditism.[6]

-

SRD5A3 (Type 3): While its role in steroid metabolism is still under investigation, SRD5A3 is expressed in various tissues, including the prostate, and has been implicated in protein N-linked glycosylation.[7][8] Some studies suggest it can convert testosterone to DHT.[8]

The Androgen Metabolism Pathway to ADT-G

The synthesis of ADT-G is a multi-step enzymatic process that begins with the conversion of testosterone.

This pathway highlights two key enzymatic steps:

-

5α-Reduction: Testosterone is irreversibly converted to Dihydrotestosterone (DHT) by 5α-reductase isozymes.

-

Glucuronidation: Following the reduction of DHT to androstanediol (3α-diol), the UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B15 and UGT2B17, catalyze the conjugation of a glucuronic acid moiety to androstanediol, forming ADT-G.[9][10] This reaction increases the water solubility of the steroid, facilitating its excretion.

Quantitative Data

Table 1: Kinetic Parameters of 5α-Reductase Isozymes

| Isozyme | Substrate | Apparent Km | Optimal pH | Reference(s) |

| Rat Type 1 | Testosterone | ~µM range | 6.0 - 8.5 | [11][12] |

| Rat Type 2 | Testosterone | ~nM range | 5.0 - 5.5 | [11][12] |

Note: Detailed kinetic data for human isozymes with various androgen substrates is extensive and varies across studies. The provided data from rat models illustrates the general differences in substrate affinity and optimal pH between the primary isozymes.

Table 2: Impact of 5α-Reductase Inhibitors on DHT Levels

| Inhibitor | Target Isozyme(s) | Effect on Serum DHT | Reference(s) |

| Finasteride | Primarily SRD5A2 | ~70% reduction | [13] |

| Dutasteride | SRD5A1 & SRD5A2 | ~95% reduction | [13] |

The reduction in DHT levels by these inhibitors directly impacts the downstream production of ADT-G, making it a valuable pharmacodynamic biomarker for inhibitor efficacy.

Experimental Protocols

Measurement of 5α-Reductase Activity

A common method for determining 5α-reductase activity involves the use of radiolabeled substrates.

Detailed Methodology:

-

Enzyme Preparation: Prepare a crude enzyme extract from tissue homogenates (e.g., rat liver, prostate) or cell lysates (e.g., LNCaP cells).[14]

-

Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation with a buffered solution (e.g., phosphate buffer, pH 6.5) containing a known concentration of radiolabeled substrate (e.g., [14C]Testosterone) and the cofactor NADPH.[14]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[14]

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to precipitate proteins and extract the steroids.

-

Metabolite Separation: Separate the substrate (testosterone) from its metabolites (DHT, androstanediol) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabeled metabolite formed using liquid scintillation counting or phosphorimaging. The activity is typically expressed as pmol of product formed per mg of protein per minute.

A non-radiometric, spectrophotometric method has also been developed, which measures the production of DHT and androstanediol through an enzymatic cycling reaction that generates a colored product.[15]

Quantification of Androstanediol Glucuronide (ADT-G)

ELISA is a high-throughput method for quantifying ADT-G in biological samples like serum or plasma.

Detailed Methodology:

-

Plate Coating: Microplate wells are coated with a capture antibody specific for ADT-G.[16]

-

Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer (e.g., BSA or casein solution).[17]

-

Sample Incubation: Standards with known ADT-G concentrations and unknown samples (e.g., serum, plasma) are added to the wells and incubated.[16]

-

Detection Antibody: After washing, an enzyme-conjugated detection antibody that also binds to ADT-G is added and incubated.[16]

-

Substrate Addition: The wells are washed again, and a substrate for the enzyme is added, leading to a color change.[16]

-

Measurement: A stop solution is added, and the absorbance is read on a microplate reader. The concentration of ADT-G in the samples is determined by comparing their absorbance to the standard curve.[16]

LC-MS/MS offers high specificity and sensitivity for the quantification of ADT-G and other steroids.

Detailed Methodology:

-

Sample Preparation: Proteins are precipitated from the sample (e.g., serum, plasma) using a solvent like acetonitrile. An internal standard (e.g., deuterated ADT-G) is added for accurate quantification.[18][19]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically with a C18 reverse-phase column, to separate ADT-G from other sample components.[18]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both ADT-G and the internal standard, allowing for highly selective and sensitive detection.[18][20]

-

Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of ADT-G in the sample based on a calibration curve.

Conclusion

The 5α-reductase enzyme family is a critical control point in the synthesis of Androstanediol Glucuronide. The activity of these enzymes, particularly SRD5A1 and SRD5A2, dictates the rate of DHT production, which is the direct precursor for the pathway leading to ADT-G. Consequently, ADT-G serves as an invaluable biomarker for assessing peripheral androgen metabolism and the efficacy of 5α-reductase inhibitors. A thorough understanding of the distinct roles of the 5α-reductase isozymes and the ability to accurately measure their activity and downstream metabolites are essential for advancing research and development in the field of androgen-related disorders. This guide provides a foundational resource for professionals engaged in this important area of study.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential expression of the androgen-conjugating UGT2B15 and UGT2B17 enzymes in prostate tumor cells during cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 4. Tissue distribution and ontogeny of steroid 5 alpha-reductase isozyme expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. karger.com [karger.com]

- 7. Androgen regulation of 5α-reductase isoenzymes in prostate cancer: implications for prostate cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 9. Multiple roles for UDP-glucuronosyltransferase (UGT)2B15 and UGT2B17 enzymes in androgen metabolism and prostate cancer evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UGT2B15 | Cancer Genetics Web [cancer-genetics.org]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. The Effect of 5α-Reductase Inhibition With Dutasteride and Finasteride on Bone Mineral Density, Serum Lipoproteins, Hemoglobin, Prostate Specific Antigen and Sexual Function in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 15. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iitg.ac.in [iitg.ac.in]

- 17. ELISA Protocol | Rockland [rockland.com]

- 18. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 19. spectroscopyeurope.com [spectroscopyeurope.com]

- 20. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Biomarker: A Technical Guide to the Discovery and History of 5-alpha-DHT Glucuronide

Introduction

In the landscape of endocrinology and drug development, the precise assessment of androgen activity is paramount. While testosterone is the principal circulating androgen, its conversion to the more potent 5-alpha-dihydrotestosterone (DHT) in peripheral tissues is a critical step in the manifestation of many androgenic effects. The subsequent metabolic inactivation of DHT through glucuronidation has unveiled a powerful biomarker: 5-alpha-dihydrotestosterone glucuronide (DHT-G). This technical guide provides an in-depth exploration of the discovery, history, and analytical evolution of DHT-G, tracing its path from a metabolic byproduct to an indispensable tool for researchers, scientists, and drug development professionals in understanding peripheral androgen action.

The core principle behind the utility of DHT-G as a biomarker is that its circulating levels serve as a reliable indirect measure of the total activity of 5-alpha-reductase, the enzyme responsible for converting testosterone to DHT. Since DHT is often metabolized within the same tissues where it is synthesized, its downstream, water-soluble metabolites, like DHT-G and 3α-androstanediol glucuronide (3α-Adiol G), provide a more accurate window into this localized androgen processing than circulating DHT levels alone.

The Metabolic Pathway: From Active Androgen to Excretable Metabolite

The journey of DHT-G begins with the action of 5-alpha-reductase on testosterone, primarily in androgen-sensitive tissues like the skin, hair follicles, and prostate. The resulting DHT, a potent androgen, is then irreversibly inactivated through conjugation with glucuronic acid. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are located in the endoplasmic reticulum of various cells. Specifically, UGT isoforms from the UGT2B subfamily, such as UGT2B15 and UGT2B17, are highly efficient in conjugating androgens like DHT. The addition of the polar glucuronic acid moiety transforms the hydrophobic DHT molecule into a water-soluble conjugate, facilitating its excretion from the body, primarily through urine and bile.

This metabolic cascade is central to regulating the intracellular concentration of active androgens, thereby controlling the hormonal response in target tissues.

An In-depth Technical Guide to 5-alpha-Dihydrotestosterone Glucuronide Formation in Peripheral Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways, enzymatic processes, and analytical methodologies related to the formation of 5-alpha-dihydrotestosterone glucuronide (DHT-G) in peripheral tissues. Understanding this critical inactivation pathway is essential for research in endocrinology, dermatology, oncology, and the development of androgen-targeted therapies.

Introduction: The Role of DHT and its Glucuronidation

5-alpha-dihydrotestosterone (DHT) is the most potent endogenous androgen, playing a crucial role in the development and function of many peripheral tissues, including the prostate, skin, and hair follicles.[1] It is synthesized from testosterone by the action of 5α-reductase enzymes.[1] The biological activity of DHT is tightly controlled by its metabolic inactivation. Glucuronidation, the covalent addition of a glucuronic acid moiety, is a major phase II metabolic pathway that converts lipophilic androgens into water-soluble, inactive metabolites that can be readily excreted.[2][3] This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[2][3] The formation of DHT glucuronide (DHT-G) and the glucuronidation of its reduced metabolites are therefore critical steps in terminating androgen signaling in target tissues.[4][5]

Metabolic Pathway of DHT Inactivation

The inactivation of DHT in peripheral tissues primarily follows two interconnected routes: direct glucuronidation and reduction followed by glucuronidation. After its formation from testosterone, DHT can be directly conjugated by UGT enzymes to form DHT-G. Alternatively, and often as a major pathway, DHT is first reduced by hydroxysteroid dehydrogenases (HSDs) to 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol).[5] These metabolites, which have significantly lower androgenic activity, are then efficiently glucuronidated.[5] The glucuronidation of 3α-diol is a significant marker of peripheral androgen metabolism.[6]

Key Enzymes in DHT Glucuronidation

The rate and extent of DHT glucuronidation are determined by the expression and activity of several key enzyme families in peripheral tissues.

-

5α-Reductases (SRD5A): These enzymes (types 1 and 2) catalyze the irreversible conversion of testosterone to the more potent DHT.[1] Their activity is a prerequisite for the subsequent glucuronidation pathways.

-

Aldo-Keto Reductases (AKR1C family / HSDs): This family includes 3α-hydroxysteroid dehydrogenases (3α-HSDs) that reduce DHT to 3α-diol.[5] This step is often rate-limiting for the formation of 3α-diol glucuronide, a major DHT metabolite.[5]

-

UDP-Glucuronosyltransferases (UGTs): These are the central enzymes in the glucuronidation process. The UGT2B subfamily, particularly UGT2B15 and UGT2B17 , are recognized as the principal enzymes responsible for conjugating DHT and its metabolites.[2][4][5] These enzymes exhibit overlapping substrate specificities but are critical determinants of androgen inactivation in tissues like the prostate.[4][7] While other isoforms like UGT1A4 can glucuronidate DHT, UGT2B15 and UGT2B17 are considered the most physiologically relevant for androgen homeostasis.[7][8]

Tissue-Specific Formation of DHT Glucuronide

The metabolism of DHT varies significantly between different peripheral tissues, largely due to differential expression of the key metabolic enzymes.

-

Prostate: The prostate gland is a primary site of DHT action. It expresses high levels of 5α-reductase type 2, as well as UGT2B15 and UGT2B17.[1][4] The glucuronidation pathway within prostatic epithelial cells is a crucial mechanism for local androgen detoxification, thereby modulating androgen receptor signaling.[4][5] Inhibition of UGT2B15 and UGT2B17 in prostate cancer cells leads to reduced DHT glucuronidation and a stronger androgenic response.[4]

-

Skin: The skin, including hair follicles and sebaceous glands, is another key androgen-responsive tissue. It actively metabolizes androgens and is capable of the direct formation of both DHT glucuronide and 3α-diol glucuronide.[6] The conversion of DHT to its glucuronidated metabolites is higher in genital skin from men than from women.[6]

-

Liver: The liver is the primary organ for systemic drug and steroid metabolism. It expresses a wide array of UGTs, including UGT2B15 and UGT2B17, and has a high capacity to metabolize DHT to its glucuronide conjugates before they enter systemic circulation.[1][9] Hepatic UGT2B17 expression shows extensive interindividual variability and is influenced by factors such as age and sex.[9]

Quantitative Data on DHT Metabolism

Quantitative analysis of androgen levels and enzyme kinetics is vital for understanding the dynamics of DHT metabolism. The following tables summarize key data from the literature.

Table 1: DHT Concentrations in Human Prostatic Tissue

| Tissue Type | DHT Concentration (ng/g tissue) | Reference(s) |

|---|---|---|

| Normal Prostate | 0.7 - 2.1 | [10] |

| Benign Prostatic Hyperplasia (BPH) | 1.0 - 8.15 | [10] |

| Primary Prostate Cancer | 2.55 - 6.98 | [10] |

| Lymph Node Metastases | ~2.23 |[10] |

Table 2: Kinetic Parameters of Androgen-Metabolizing Enzymes

| Enzyme | Substrate | Tissue/System | Apparent Km | Apparent Vmax | Reference(s) |

|---|---|---|---|---|---|

| 5α-Reductase | Testosterone | BPH Epithelium | 29.5 ± 2.7 nmol/L | 27.9 ± 3.0 pmol/mg protein·h | [11] |

| 5α-Reductase | Testosterone | BPH Stroma | 185.8 ± 13.6 nmol/L | 173.8 ± 12.2 pmol/mg protein·h | [11] |

| UGT1A4 (recombinant) | DHT | HEK293 Cells | 23.3 ± 4.5 µM | 10.3 ± 0.8 pmol/min/mg | [12] |

| UGT1A4 (recombinant) | trans-Androsterone | HEK293 Cells | 21.0 ± 3.6 µM | 12.6 ± 0.8 pmol/min/mg | [12] |

Note: Kinetic data for UGT2B15 and UGT2B17 with DHT as a substrate is less consistently reported in a standardized format but they are widely acknowledged as the primary enzymes for this reaction.[4][5][7]

Experimental Protocols and Workflows

Accurate measurement of DHT glucuronidation requires robust experimental designs and sensitive analytical techniques.

Protocol 1: Preparation of Tissue Microsomes

This protocol describes the isolation of the microsomal fraction, which is rich in UGT enzymes, from peripheral tissue.

-

Homogenization: Weigh the frozen tissue sample and place it in 4 volumes of ice-cold homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA). Homogenize using a Potter-Elvehjem homogenizer or a similar device until a uniform consistency is achieved. Keep the sample on ice throughout the process.

-

Initial Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 9,000-10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Supernatant Collection: Carefully collect the supernatant (the S9 fraction) and discard the pellet.

-

Ultracentrifugation: Transfer the S9 fraction to ultracentrifuge tubes and spin at 100,000 x g for 60 minutes at 4°C. This will pellet the microsomal fraction.

-

Final Steps: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in a known volume of storage buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

Protein Quantification: Determine the protein concentration of the microsomal suspension using a standard method, such as the bicinchoninic acid (BCA) assay.[9]

-

Storage: Aliquot the microsomal suspension and store at -80°C until use.

Protocol 2: In Vitro DHT Glucuronidation Assay

This protocol outlines the procedure for measuring the enzymatic formation of DHT-G using the prepared microsomes.

-

Reaction Mixture Preparation: Prepare a master mix in a microcentrifuge tube on ice. For a final reaction volume of 100 µL, the mix should contain (final concentrations): 0.1 M phosphate or Tris buffer (pH 7.4), 8 mM MgCl₂, and 25-50 µg/mL alamethicin (a pore-forming agent to overcome UGT latency).[9][13][14]

-

Enzyme Addition: Add microsomal protein (e.g., 0.1-0.5 mg/mL final concentration) to the master mix.

-

Pre-incubation: Pre-incubate the enzyme-buffer mixture at 37°C for 5 minutes to activate the alamethicin and equilibrate the temperature.[14]

-

Reaction Initiation: Start the reaction by adding the substrate (DHT, e.g., 1-200 µM for kinetic studies) and the cofactor, uridine 5′-diphosphoglucuronic acid (UDPGA, e.g., 5 mM).[13][15]

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for product formation.

-

Reaction Termination: Stop the reaction by adding an equal or greater volume of ice-cold organic solvent, such as acetonitrile or methanol, containing an appropriate internal standard.[15]

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated protein.[14]

-

Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for subsequent LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of DHT and Metabolites

This protocol provides a general framework for the sensitive quantification of DHT and its glucuronidated metabolites using liquid chromatography-tandem mass spectrometry.

-

Sample Extraction (Optional but Recommended): Depending on the sample matrix complexity, further cleanup may be required.

-

Liquid-Liquid Extraction (LLE): Extract analytes from the reaction supernatant using an immiscible organic solvent like methyl tertiary-butyl ether (MTBE).[16]

-

Solid-Phase Extraction (SPE): Use a C18 or similar cartridge to bind the analytes, wash away interferences, and elute with an organic solvent.

-

-

Derivatization (Optional): To enhance sensitivity for DHT, which can ionize poorly, derivatization may be performed. Common reagents include picolinic acid or hydroxylamine, which create derivatives with high proton affinity, improving signal in positive electrospray ionization (ESI) mode.[16][17]

-

Chromatographic Separation:

-

Column: Use a reverse-phase column (e.g., C8, C18, or PFP) suitable for steroid separation.[16][18]

-

Mobile Phase: Employ a gradient elution using a binary solvent system, typically consisting of water with a modifier (e.g., 0.1% formic acid or ammonium formate) as Mobile Phase A and an organic solvent like methanol or acetonitrile as Mobile Phase B.[16][18]

-

Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Use ESI in positive ion mode.

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and its stable isotope-labeled internal standard.

-

-

Quantification: Construct a calibration curve using standards of known concentrations prepared in a matrix similar to the samples. Quantify the amount of DHT-G in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve. The lower limit of quantification (LLOQ) for such methods can reach the low pg/mL or ng/mL range.[17][18]

Conclusion

The formation of this compound is a pivotal process in peripheral tissues for maintaining androgen homeostasis and terminating the action of the body's most potent androgen. This metabolic pathway is predominantly mediated by the UGT2B15 and UGT2B17 enzymes in key tissues such as the prostate and skin. A thorough understanding of the enzymatic kinetics, tissue-specific regulation, and accurate quantification of these metabolic pathways is indispensable for researchers investigating androgen-related physiology and pathology. The protocols and data presented in this guide serve as a foundational resource for professionals in basic science and drug development aiming to explore or target the intricate mechanisms of DHT metabolism.

References

- 1. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of UDP-Glucuronosyltransferase 2B15 (UGT2B15) as a Target for IGF1 and Insulin Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UDP-glucuronosyltransferase 2B15 (UGT2B15) and UGT2B17 enzymes are major determinants of the androgen response in prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple roles for UDP-glucuronosyltransferase (UGT)2B15 and UGT2B17 enzymes in androgen metabolism and prostate cancer evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of 3α-Androstanediol Glucuronide in Human Genital Skin | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Glucuronidation of Dihydrotestosterone and trans-Androsterone by Recombinant UDP-Glucuronosyltransferase (UGT) 1A4: Evidence for Multiple UGT1A4 Aglycone Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatic Abundance and Activity of Androgen- and Drug-Metabolizing Enzyme UGT2B17 Are Associated with Genotype, Age, and Sex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. urotoday.com [urotoday.com]

- 11. Effect of aging on kinetic parameters of 5 alpha-reductase in epithelium and stroma of normal and hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 15. Androgen Glucuronidation in Mice: When, Where, and How - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of dihydrotestosterone and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. msacl.org [msacl.org]

- 18. medpace.com [medpace.com]

The Enzymatic Inactivation of Dihydrotestosterone: A Technical Guide to Glucuronidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enzymatic conversion of dihydrotestosterone (DHT) to its inactive glucuronide conjugate, a critical step in androgen homeostasis and a key pathway in androgen-sensitive tissues. This document details the central role of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B15 and UGT2B17, in this metabolic process. We present a comprehensive overview of the reaction kinetics, detailed experimental protocols for in vitro analysis, and the regulatory signaling pathways governing the expression of these vital enzymes. Quantitative data are summarized in tabular format for ease of comparison, and key pathways and workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers in endocrinology, oncology, and drug development investigating androgen metabolism and its implications in health and disease, particularly in the context of prostate cancer.

Introduction

Dihydrotestosterone (DHT), the most potent endogenous androgen, is a key driver of male sexual development and function. However, its potent activity necessitates tight regulation to prevent overstimulation of androgen-sensitive tissues. A primary mechanism for DHT inactivation is its conversion to more water-soluble, excretable metabolites through a process called glucuronidation.[1] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).

In humans, the UGT2B subfamily, specifically UGT2B15 and UGT2B17, are the principal enzymes responsible for the glucuronidation of DHT and its metabolites, such as 5α-androstane-3α,17β-diol (3α-diol) and androsterone.[2][3] This metabolic inactivation pathway is of particular interest in the context of prostate cancer, where the expression and activity of these UGT enzymes can be altered, contributing to the progression of the disease.[4]

This guide will provide a detailed technical overview of the enzymatic conversion of DHT to 5α-dihydrotestosterone glucuronide, focusing on the core scientific principles, experimental methodologies, and regulatory mechanisms.

The Glucuronidation of Dihydrotestosterone

The glucuronidation of DHT involves the transfer of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of DHT, forming a β-D-glucuronide. This conjugation reaction renders the lipophilic DHT molecule more hydrophilic, facilitating its excretion from the body.

Key Enzymes and Reaction Kinetics

The primary enzymes mediating DHT glucuronidation are UGT2B15 and UGT2B17. These enzymes exhibit different substrate affinities and catalytic efficiencies. The Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal reaction velocity), are crucial for understanding the efficiency of this metabolic process.

| Enzyme | Substrate | Apparent Km (µM) | Mean Vmax (pmol/min/mg protein) | Source |

| UGT2B17 | Dihydrotestosterone | 0.7 | 41.8 | [4][5] |

| UGT2B15 | Dihydrotestosterone | 2.4 | Not explicitly stated in the same study | [6] |

| UGT2B15 | Androstanediol | 2.2 | Not explicitly stated in the same study | [6] |

Table 1: Michaelis-Menten kinetic parameters for the glucuronidation of DHT and its metabolite by UGT2B17 and UGT2B15. The Vmax for UGT2B17 is an estimated value based on the mean rate of DHT-glucuronide formation in human liver microsomes.

Signaling Pathway: Regulation of UGT2B15 and UGT2B17 Expression

The expression of the UGT2B15 and UGT2B17 genes is primarily regulated by the androgen receptor (AR). In prostate cancer cells, DHT can bind to the AR, which then translocates to the nucleus and acts as a transcription factor, modulating the expression of target genes, including those encoding the UGT enzymes. This creates a feedback loop where high levels of androgens can influence their own inactivation.

Experimental Protocols

In Vitro DHT Glucuronidation Assay using Human Liver Microsomes

This protocol describes a typical in vitro assay to measure the glucuronidation of DHT using human liver microsomes (HLM), a common source of UGT enzymes.

Materials:

-

Human Liver Microsomes (HLM)

-

Dihydrotestosterone (DHT)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin

-

Acetonitrile (ACN)

-

Internal standard (e.g., deuterated DHT-glucuronide)

-

Microcentrifuge tubes

-

Incubator/water bath at 37°C

-

LC-MS/MS system

Procedure:

-

Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer, MgCl₂, and alamethicin. Alamethicin is a pore-forming peptide used to permeabilize the microsomal membrane and ensure UDPGA access to the UGT active site.

-

Add microsomes: Add the HLM to the master mix and pre-incubate on ice for 15 minutes.

-

Add substrate: Add DHT to the microsomal suspension.

-

Initiate the reaction: Pre-warm the mixture at 37°C for 3 minutes, then initiate the glucuronidation reaction by adding UDPGA.

-

Incubate: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate the reaction: Stop the reaction by adding ice-cold acetonitrile. The ACN precipitates the proteins.

-

Add internal standard: Add a known concentration of the internal standard to each sample for accurate quantification.

-

Centrifuge: Centrifuge the samples to pellet the precipitated proteins.

-

Analyze by LC-MS/MS: Transfer the supernatant to an autosampler vial for analysis of DHT-glucuronide formation by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of DHT and its Glucuronide by LC-MS/MS

This protocol provides a general outline for the quantification of DHT and its glucuronide metabolite using LC-MS/MS.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: The supernatant from the in vitro assay is directly injected, or a liquid-liquid extraction or solid-phase extraction may be performed to concentrate the analytes and remove interfering matrix components.

-

Chromatographic Separation: The extracted sample is injected onto the C18 column. A gradient elution with a mobile phase consisting of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol is used to separate DHT and its glucuronide from other components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. The analytes are ionized, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for DHT, DHT-glucuronide, and the internal standard are monitored for selective and sensitive quantification.

-

Data Analysis: The peak areas of the analytes are integrated, and the concentration of DHT-glucuronide is determined by comparing its peak area ratio to the internal standard against a standard curve prepared with known concentrations of the analyte.

Experimental Workflow: Investigating DHT Metabolism in Prostate Cancer Cells

The following diagram illustrates a typical workflow for studying the impact of altered UGT expression on DHT metabolism in prostate cancer cell lines, such as LNCaP.

Conclusion

The enzymatic conversion of DHT to its glucuronide metabolite is a fundamental process in androgen metabolism, with significant implications for both normal physiology and diseases such as prostate cancer. The UGT2B15 and UGT2B17 enzymes are the key players in this inactivation pathway. Understanding their kinetic properties, regulation, and the experimental methods to study their function is crucial for researchers and drug development professionals. This technical guide provides a consolidated resource of this critical information, aiming to facilitate further research and the development of novel therapeutic strategies targeting androgen metabolism.

References

- 1. Quantitative characterization of UDP-glucuronosyltransferase 2B17 in human liver and intestine and its role in testosterone first-pass metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transfecting Plasmid DNA Into LNCaP Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Androgen Glucuronidation in Mice: When, Where, and How - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatic Abundance and Activity of Androgen- and Drug-Metabolizing Enzyme UGT2B17 Are Associated with Genotype, Age, and Sex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. researchgate.net [researchgate.net]

Unraveling the Cellular Machinery of Androgen Inactivation: A Technical Guide to 5-alpha-Dihydrotestosterone Glucuronide Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular localization of 5-alpha-dihydrotestosterone (DHT) glucuronide metabolism. Understanding the spatial regulation of this critical androgen inactivation pathway is paramount for research in endocrinology, oncology, and the development of novel therapeutics targeting androgen-related pathologies. This document details the key enzymes, their subcellular locations, and the experimental methodologies used to elucidate these processes.

Core Concepts: The Glucuronidation of DHT

5-alpha-dihydrotestosterone (DHT) is the most potent endogenous androgen, playing a crucial role in the development and function of various tissues, including the prostate. The biological activity of DHT is tightly regulated by its metabolic inactivation, a key step of which is glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of a glucuronic acid moiety to DHT, rendering it more water-soluble and facilitating its excretion. This metabolic clearance is essential for maintaining androgen homeostasis and preventing the overstimulation of androgen receptors.

The primary enzymes responsible for DHT glucuronidation belong to the UGT superfamily, with specific isoforms playing predominant roles in different tissues. The subcellular localization of these enzymes is critical, as it dictates their access to the lipophilic DHT substrate.

Cellular Localization of DHT Glucuronidation

The glucuronidation of DHT predominantly occurs within the endoplasmic reticulum (ER) of the cell. UGTs are integral membrane proteins, with their catalytic domain situated within the lumen of the ER.[1] This localization necessitates the transport of the lipophilic DHT molecule across the ER membrane to the site of conjugation.

Key Enzymes and Their Tissue Distribution

Several UGT isoforms have been identified to catalyze the glucuronidation of DHT and its metabolites. The most significant of these are members of the UGT2B subfamily, particularly UGT2B15 and UGT2B17 .[2][3]

-

UGT2B15: This isoform is highly expressed in the liver and the prostate, specifically within the luminal epithelial cells of the prostate gland.[2] Its presence in these cells is critical for the local inactivation of DHT at its site of action.[2]

-

UGT2B17: UGT2B17 also plays a significant role in androgen metabolism and is found in the liver and prostate.[3] Within the prostate, it is predominantly localized to the basal epithelial cells.[2]

-

UGT1A Family: While the UGT2B family is primarily responsible for androgen glucuronidation, some members of the UGT1A family, such as UGT1A4, have also been shown to metabolize DHT, although with different kinetic properties.[4]

The differential expression of these UGT isoforms in various tissues and cell types highlights the tissue-specific regulation of androgen metabolism.

Quantitative Analysis of DHT Glucuronidation

The efficiency of DHT glucuronidation by different UGT isoforms can be quantified by determining their kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These values provide insights into the affinity of the enzyme for the substrate and its catalytic capacity.

| UGT Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Tissue/System | Reference |

| UGT1A4 | Dihydrotestosterone (DHT) | 29.8 ± 3.6 | 135.4 ± 6.4 | Recombinant HEK293 cells | [4] |

| UGT2B15 | Dihydrotestosterone (DHT) | Data not consistently reported | Data not consistently reported | Human Liver Microsomes | |

| UGT2B17 | Testosterone | 13.5 | 5960 | High UGT2B17-expressing Human Liver Microsomes | [1] |

| UGT2B17 | Testosterone | 4.0 | 1440 | Mid UGT2B17-expressing Human Liver Microsomes | [1] |

| UGT2B17 | Testosterone | 8.1 | 295 | Null UGT2B17-expressing Human Liver Microsomes | [1] |

Note: Kinetic parameters for UGT2B15 with DHT as a substrate are not consistently reported in the literature, highlighting an area for further investigation. The data for UGT2B17 with testosterone provides a valuable proxy for its activity towards androgens.

Experimental Protocols

The determination of the cellular and subcellular localization of DHT glucuronide metabolism relies on a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation and Enzyme Activity Assay

This protocol allows for the isolation of different cellular compartments to determine the location of UGT activity.

Objective: To separate cellular components and measure UGT enzyme activity in each fraction.

Protocol:

-

Cell Lysis: Homogenize fresh tissue or cultured cells in a hypotonic buffer on ice to disrupt the plasma membrane while keeping organelles intact.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction (containing the endoplasmic reticulum). The remaining supernatant is the cytosolic fraction.

-

-

Enzyme Activity Assay:

-

Resuspend the microsomal pellet in a suitable buffer.

-

Incubate a known amount of microsomal protein with DHT and the co-substrate UDP-glucuronic acid (UDPGA) at 37°C. The reaction mixture should also contain a pore-forming agent like alamethicin to ensure UDPGA access to the luminal active site of the UGTs.

-

Stop the reaction after a defined time period by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Analyze the formation of DHT-glucuronide using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis: Quantify the amount of DHT-glucuronide produced and normalize it to the amount of protein and the incubation time to determine the specific activity of the UGT enzymes in the microsomal fraction.

In Situ Hybridization (ISH)

ISH is used to visualize the location of specific mRNA transcripts (e.g., UGT2B15 mRNA) within intact tissue sections.

Objective: To determine the cellular location of UGT mRNA expression.

Protocol:

-

Tissue Preparation: Fix fresh-frozen or paraffin-embedded tissue sections on microscope slides.

-

Probe Synthesis: Synthesize a labeled single-stranded RNA or DNA probe that is complementary to the target mRNA sequence. The probe is typically labeled with a hapten (e.g., digoxigenin - DIG) or a fluorescent molecule.

-

Hybridization: Apply the labeled probe to the tissue section and incubate under conditions that allow the probe to anneal specifically to its target mRNA.

-

Washing: Perform a series of stringent washes to remove any unbound or non-specifically bound probe.

-

Detection:

-

For hapten-labeled probes, incubate the sections with an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the hapten. Then, add a chromogenic substrate that will be converted by the enzyme into a colored precipitate at the site of probe binding.

-

For fluorescently labeled probes, visualize the signal directly using a fluorescence microscope.

-

-

Imaging: Analyze the slides under a microscope to identify the cells and tissue structures that express the target mRNA.

Immunohistochemistry (IHC)

IHC is employed to detect the presence and location of specific proteins (e.g., UGT2B15 protein) in tissue sections using antibodies.

Objective: To visualize the cellular and subcellular localization of UGT proteins.

Protocol:

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

-

Antigen Retrieval: Use heat-induced or enzymatic methods to unmask the antigenic epitopes that may have been cross-linked during fixation.

-

Blocking: Incubate the sections with a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody that specifically recognizes the target UGT protein.

-

Secondary Antibody Incubation: Apply a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore and specifically binds to the primary antibody.

-

Detection:

-

For enzyme-conjugated secondary antibodies, add a chromogenic substrate (e.g., diaminobenzidine - DAB) that will produce a colored precipitate.

-

For fluorophore-conjugated secondary antibodies, visualize the signal using a fluorescence microscope.

-

-

Counterstaining and Mounting: Counterstain the sections with a nuclear stain (e.g., hematoxylin) to visualize the tissue morphology, dehydrate, and mount with a coverslip.

-

Imaging: Examine the slides under a microscope to determine the cellular and subcellular distribution of the target protein.

Visualizing the Metabolic Landscape

Diagrams are essential for conceptualizing the complex pathways and experimental workflows involved in studying DHT glucuronidation.

References

- 1. Quantitative characterization of UDP-glucuronosyltransferase 2B17 in human liver and intestine and its role in testosterone first-pass metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Androgen Receptor Mediates the Expression of UDP-Glucuronosyltransferase 2 B15 and B17 Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucuronidation of Dihydrotestosterone and trans-Androsterone by Recombinant UDP-Glucuronosyltransferase (UGT) 1A4: Evidence for Multiple UGT1A4 Aglycone Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

The Glucuronidation of Dihydrotestosterone: A Technical Guide on the Role of UGT Enzymes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of UDP-glucuronosyltransferase (UGT) enzymes in the metabolism of dihydrotestosterone (DHT), the most potent endogenous androgen. Glucuronidation represents a major inactivation and elimination pathway for DHT, thereby modulating its intracellular concentration and androgenic activity. This document provides a comprehensive overview of the key UGT isoforms involved, their kinetic properties, tissue distribution, and the experimental methodologies used to characterize this vital metabolic process.

Introduction to Dihydrotestosterone Glucuronidation

Dihydrotestosterone (DHT) is a powerful androgen primarily formed from testosterone in target tissues like the prostate, skin, and liver. The biological activity of DHT is tightly regulated by its metabolic clearance. A principal route of DHT inactivation is through glucuronidation, a Phase II metabolic reaction catalyzed by UGT enzymes. This process involves the covalent attachment of a glucuronic acid moiety to DHT, rendering it more water-soluble and facilitating its excretion from the body. This conjugation effectively abolishes the androgenic signal by preventing DHT from binding to the androgen receptor.[1]

Key UGT Enzymes in DHT Glucuronidation

Several UGT isoforms have been identified as key players in the glucuronidation of DHT. The UGT2B subfamily, in particular, demonstrates significant activity towards androgens.

-

UGT2B15 and UGT2B17: These are considered the primary enzymes responsible for DHT glucuronidation in androgen-sensitive tissues like the prostate.[2][3] They exhibit high affinity for DHT and are crucial in regulating local androgen levels.[2][3]

-

UGT2B7: This isoform is also capable of conjugating DHT and is expressed in the liver and other tissues.[4]

-

UGT1A4: While primarily known for N-glucuronidation, UGT1A4 can also glucuronidate DHT, although it displays different kinetic properties compared to the UGT2B isoforms.

-

UGT1A8: This extrahepatic UGT, found mainly in the gastrointestinal tract, has been shown to be capable of forming both mono- and di-glucuronides of DHT.

The differential expression of these UGT isoforms in various tissues contributes to the tissue-specific regulation of DHT activity.

Quantitative Data on DHT Glucuronidation Kinetics

The efficiency of DHT glucuronidation by different UGT isoforms can be quantified by determining their Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ). Below is a summary of the available quantitative data for the glucuronidation of DHT by specific recombinant human UGT isoforms.

| UGT Isoform | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Kinetic Model |

| UGT1A4 | Dihydrotestosterone | 21.8 ± 3.9 | 1.1 ± 0.1 | Michaelis-Menten |

| UGT2B15 | Dihydrotestosterone | 2.4 | Not Reported | Michaelis-Menten |

| UGT2B17 | Dihydrotestosterone | Not Reported | Not Reported | Not Reported |

| UGT2B7 | Dihydrotestosterone | Not Reported | Not Reported | Not Reported |

Signaling Pathways and Regulation

The expression and activity of UGT enzymes involved in DHT metabolism are subject to regulation, creating a feedback loop that controls androgen homeostasis. Androgens themselves have been shown to modulate the expression of UGT2B15 and UGT2B17 in prostate cancer cells. This regulation is crucial in both normal physiological processes and in the context of diseases such as prostate cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the glucuronidation of DHT by UGT enzymes.

Expression of Recombinant UGT Enzymes in HEK293 Cells

The heterologous expression of UGT enzymes in mammalian cell lines, such as Human Embryonic Kidney (HEK293) cells, is a standard method for producing purified enzymes for kinetic studies.[5][6][7]

Objective: To produce specific human UGT isoforms for in vitro characterization.

Materials:

-

HEK293 cells

-

Mammalian expression vector (e.g., pcDNA3.1) containing the cDNA of the target UGT isoform (e.g., UGT2B15)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks and plates

Procedure:

-

Cell Culture: Maintain HEK293 cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.

-

Transfection:

-

Seed HEK293 cells in 6-well plates or larger flasks to achieve 70-80% confluency on the day of transfection.

-

Prepare the DNA-transfection reagent complex according to the manufacturer's protocol. Briefly, dilute the UGT expression vector DNA and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.

-

Add the complexes to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh complete growth medium.

-

-

Selection of Stable Clones (Optional but Recommended):

-

48 hours post-transfection, begin selection by adding a selection antibiotic (e.g., G418 for neomycin resistance) to the culture medium.

-

Replace the medium with fresh selection medium every 3-4 days.

-

Isolate and expand antibiotic-resistant colonies.

-

-

Protein Expression Confirmation:

-

Harvest cells and prepare microsomal fractions.

-

Confirm the expression of the recombinant UGT protein by Western blot analysis using an antibody specific to the UGT isoform.

-

In Vitro DHT Glucuronidation Assay

This assay measures the enzymatic activity of a specific UGT isoform or a complex mixture (like human liver microsomes) towards DHT.

Objective: To determine the rate of DHT-glucuronide formation.

Materials:

-

Recombinant UGT-containing microsomes or human liver microsomes (HLMs)

-

Dihydrotestosterone (DHT)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (to activate latent UGT activity)

-

Acetonitrile (ice-cold, for reaction termination)

-

Internal standard (e.g., DHT-d₃)

Procedure:

-

Preparation of Reaction Mixture:

-

On ice, prepare a master mix containing Tris-HCl buffer, MgCl₂, and alamethicin.

-

Add the microsomal protein (recombinant UGTs or HLMs) to the master mix. The final protein concentration typically ranges from 0.1 to 1 mg/mL.

-

Pre-incubate the mixture on ice for 15 minutes to allow for membrane permeabilization by alamethicin.

-

-

Initiation of Reaction:

-

Add varying concentrations of DHT (dissolved in a suitable solvent like methanol or DMSO, final solvent concentration should be <1%) to the reaction tubes.

-

Pre-warm the tubes at 37°C for 3-5 minutes.

-

Initiate the reaction by adding a saturating concentration of UDPGA (typically 2-5 mM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.

-

-

Termination of Reaction:

-

Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixture.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

LC-MS/MS Analysis of DHT-Glucuronide

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DHT and its glucuronide metabolite.

Objective: To quantify the amount of DHT-glucuronide produced in the in vitro assay.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate DHT-glucuronide from DHT and other matrix components.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Ionization Mode: Negative electrospray ionization (ESI-) is often used for glucuronides.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for DHT-glucuronide and the internal standard.

-

DHT-Glucuronide: e.g., m/z 465.3 → 289.2

-

Internal Standard (DHT-d₃-glucuronide): e.g., m/z 468.3 → 292.2

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte.

Quantification:

-

Generate a standard curve using known concentrations of DHT-glucuronide.

-

Calculate the concentration of DHT-glucuronide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

The glucuronidation of dihydrotestosterone by UGT enzymes, particularly UGT2B15 and UGT2B17, is a pivotal step in androgen metabolism and the regulation of androgenic activity. Understanding the specific roles and kinetic properties of these enzymes is essential for researchers in endocrinology, oncology, and drug development. The methodologies outlined in this guide provide a robust framework for the in-depth investigation of DHT glucuronidation, enabling a more comprehensive understanding of androgen homeostasis in health and disease. Further research is warranted to fully elucidate the kinetic parameters of all relevant UGT isoforms and to explore the complex regulatory networks that govern their expression and function.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | UGT2B17 Genotype and the Pharmacokinetic Serum Profile of Testosterone during Substitution Therapy with Testosterone Undecanoate. A Retrospective Experience from 207 Men with Hypogonadism [frontiersin.org]

- 4. Recombinant Protein Expression for Structural Biology in HEK 293F Suspension Cells: A Novel and Accessible Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Androgen Nexus: A Technical Guide to Synthesis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core pathways governing androgen synthesis and degradation. Androgens, a class of steroid hormones, play a pivotal role in human physiology, extending beyond their well-established functions in male sexual development to influence a wide array of biological processes in both sexes. A thorough understanding of their intricate synthesis and degradation pathways is paramount for researchers and professionals involved in the development of novel therapeutics targeting a spectrum of endocrine-related disorders, from prostate cancer to polycystic ovary syndrome.

This guide summarizes key quantitative data in structured tables for comparative analysis, offers detailed experimental protocols for critical assays, and presents visual diagrams of the signaling pathways to facilitate a deeper understanding of these complex biochemical networks.

Androgen Synthesis: From Cholesterol to Bioactive Hormones

Androgen biosynthesis is a multi-step process primarily occurring in the testes, adrenal glands, and ovaries, with peripheral tissues also contributing significantly to the androgen pool. The pathways can be broadly categorized into the "classical" or "canonical" pathway and the alternative "backdoor" pathway.

The Classical Pathway

The classical pathway is the primary route for the production of testosterone, the principal circulating androgen. This pathway begins with cholesterol and proceeds through a series of enzymatic reactions.

The key steroidogenic enzymes involved in this pathway include:

-

CYP11A1 (Cholesterol side-chain cleavage enzyme): Initiates steroidogenesis by converting cholesterol to pregnenolone.

-